(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a tetrahydropyran group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of tetrahydropyran derivatives with pyrazole derivatives under specific conditionsThe reaction conditions often include the use of catalysts such as Raney nickel and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, oxidized products like aldehydes and carboxylic acids, and reduced dihydropyrazole compounds.
Scientific Research Applications
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-methanol: A related compound with a similar tetrahydropyran structure but lacking the pyrazole ring.
Pyrazole-4-methanol: Contains the pyrazole ring but lacks the tetrahydropyran group.
Uniqueness
The uniqueness of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(oxan-4-yl)pyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-5-10-11(6-8)9-1-3-13-4-2-9/h5-6,9,12H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZONFPNEGDLBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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